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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

This technical support center provides researchers, scientists, and drug development
professionals with a detailed analysis of the factors contributing to the clinical trial failure of
LEO 39652, a topical phosphodiesterase 4 (PDE4) inhibitor intended for the treatment of atopic
dermatitis. The information is presented in a question-and-answer format to directly address
potential issues and guide troubleshooting in similar experimental settings.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the clinical trial failure of LEO 396527

The clinical trial for LEO 39652 was discontinued due to a lack of efficacy. This was primarily
attributed to insufficient drug concentration at the target site within the skin, specifically in the
dermal interstitial fluid (dISF).[1] Despite being a potent PDE4 inhibitor, the formulation and
"dual-soft" drug design, intended to minimize systemic side effects, resulted in inadequate
target engagement in the skin of patients with atopic dermatitis.[1]

Q2: What is LEO 39652 and what was its intended mechanism of action?

LEO 39652 is a novel, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its intended
mechanism of action was to reduce inflammation in atopic dermatitis by inhibiting the PDE4
enzyme in skin cells. PDE4 inhibition leads to an increase in intracellular cyclic adenosine
monophosphate (CAMP), which in turn downregulates the production of pro-inflammatory
cytokines.[1] The "dual-soft" design incorporated ester functionalities to promote rapid
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degradation in the blood and liver, aiming to reduce systemic side effects while maintaining
stability in the skin.[2]

Q3: Was LEO 39652 safe?

The available information focuses on the lack of efficacy as the reason for trial failure. While a
Phase I clinical trial (NCT02219633) was conducted to evaluate safety, tolerability, and
pharmacokinetics, the detailed safety results are not publicly available.[2][3] The preclinical
data suggested that the "dual-soft" concept would lead to reduced systemic exposure and
potentially a favorable safety profile.[2]

Troubleshooting Guide for Clinical Trial Results

This guide addresses potential issues that researchers might encounter when evaluating the
clinical performance of topical drugs, using the LEO 39652 case as an example.

Issue 1: Lack of Clinical Efficacy Despite High In Vitro

Potency

Troubleshooting Steps:

o Assess Target Site Bioavailability: The primary reason for LEO 39652's failure was the
discrepancy between its potency and its concentration at the site of action. It is crucial to

measure the unbound drug concentration in the dermal interstitial fluid, as this represents the
pharmacologically active fraction.

o Evaluate Target Engagement: Directly measure a pharmacodynamic biomarker to confirm
that the drug is interacting with its target. For PDE4 inhibitors, this would be the
measurement of CAMP levels in skin biopsies.

o Analyze Formulation Effects: The vehicle formulation can significantly impact drug delivery
into the skin. Investigate different formulations to optimize skin penetration and drug release.

Issue 2: Discrepancy Between Total Skin Concentration
and Clinical Response

Troubleshooting Steps:
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» Differentiate Between Total and Unbound Drug: As observed with LEO 39652, total drug
concentration in a skin biopsy may not correlate with clinical efficacy.[1] This is because a
significant portion of the drug may be bound to tissue components and not available to
interact with the target.

» Utilize Advanced Sampling Techniques: Employ technigues like dermal open flow
microperfusion (dAOFM) to selectively sample the dermal interstitial fluid and quantify the
unbound drug concentration.

Data Presentation
Pharmacokinetic Data: Comparison of LEO 39652 and
LEO 29102

The following table summarizes the key pharmacokinetic findings from a study comparing LEO
39652 with another topical PDE4 inhibitor, LEO 29102, which demonstrated clinical efficacy.
The data highlights the significantly lower concentration of LEO 39652 in the dermal interstitial
fluid (dISF) of barrier-impaired skin, the relevant condition in atopic dermatitis.

Dermal Interstitial Fluid (dISF)

Compound Concentration (nM) in Barrier-Impaired
Skin

LEO 39652 33[1]

LEO 29102 2100[1]

Pharmacodynamic Data: Target Engagement

This table illustrates the difference in target engagement between the two compounds, as
measured by the change in cyclic adenosine monophosphate (cCAMP) levels in skin biopsies.

Compound Change in cAMP Levels in Skin Biopsies
LEO 39652 No evidence of target engagement[1]
LEO 29102 Elevated cAMP levels observed[1]
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Experimental Protocols
Dermal Open Flow Microperfusion (dOFM)

Objective: To measure the unbound concentration of a topical drug in the dermal interstitial fluid
(dISF) over time.

Methodology:

Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermal layer of the
skin in the target area.

o Perfusion: The probe is perfused with a sterile physiological solution at a low and constant
flow rate.

o Sample Collection: The perfusate, now containing analytes from the dISF that have diffused
into the probe, is collected at predetermined time intervals.

¢ Bioanalysis: The collected samples are analyzed using a validated bioanalytical method
(e.g., liquid chromatography-mass spectrometry) to determine the concentration of the drug.

» Data Analysis: The drug concentration in the dISF is calculated based on the concentration
in the collected perfusate and the recovery rate of the probe.

Visualizations

Signaling Pathway of PDE4 Inhibition in Atopic
Dermatitis
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Caption: PDE4 inhibition by LEO 39652 increases cAMP, leading to reduced pro-inflammatory
cytokine production.

Experimental Workflow for Assessing Topical Drug
Efficacy
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Caption: Workflow for evaluating topical drug candidates, from preclinical studies to clinical
efficacy assessment.

Logical Relationship of LEO 39652 Clinical Trial Failure

Caption: The "dual-soft" design led to low drug concentration, causing the clinical trial failure of
LEO 39652.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8144546?utm_src=pdf-body-img
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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